Clodinafop Propargyl-13C6 is a carbon-13 labeled derivative of Clodinafop Propargyl, which is a selective herbicide primarily used for controlling grassy weeds in various crops, particularly wheat. The compound's molecular formula is , with a molecular weight of approximately 355.697 g/mol. The incorporation of the carbon-13 isotope allows for enhanced tracking and analysis in scientific studies regarding its behavior in biological systems and environmental contexts .
Clodinafop Propargyl-13C6 is classified as a herbicide within the chemical family of aryloxyphenoxypropionates. It acts by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants. This classification places it among other herbicides that target similar metabolic pathways, making it effective against a broad spectrum of grassy weeds .
The synthesis of Clodinafop Propargyl-13C6 involves several key steps:
The molecular structure of Clodinafop Propargyl-13C6 can be described using various identifiers:
C[C@@H](O[13c]1[13cH][13cH][13c](Oc2ncc(Cl)cc2F)[13cH][13cH]1)C(=O)OCC#C
InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1/i4+1,5+1,6+1,7+1,13+1,14+1
The compound features a complex arrangement that includes a pyridine ring substituted with chlorine and fluorine atoms, as well as a cyclohexene moiety linked to an ester group .
Clodinafop Propargyl-13C6 participates in various chemical reactions typical for herbicides:
The mechanism of action for Clodinafop Propargyl involves inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in plants. By blocking this pathway, the herbicide effectively disrupts cellular metabolism leading to plant death. This mode of action is particularly effective against monocotyledonous weeds while having minimal impact on dicots due to differential susceptibility of ACCase enzymes across plant groups .
The physical and chemical properties of Clodinafop Propargyl-13C6 are summarized as follows:
Property | Value |
---|---|
Molecular Weight | 355.697 g/mol |
Melting Point | 59.5 °C |
Boiling Point | Not specified |
Vapor Pressure | Pa at 25 °C |
Solubility | Soluble in organic solvents like acetone and toluene; low water solubility |
pH Range | Neutral |
These properties indicate that Clodinafop Propargyl is stable under normal conditions but may degrade under extreme pH levels or when exposed to moisture over time .
Clodinafop Propargyl-13C6 serves several scientific purposes:
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3